Veldoreotide (TFA) vs. Octreotide and Pasireotide: Differential Receptor Activation Profiles in HEK293 Cells
Veldoreotide exhibits a unique functional activation profile compared to first- and second-generation SSAs. In a direct comparison using a fluorescence-based membrane potential assay in HEK293 cells co-expressing individual somatostatin receptors and GIRK2 channels, veldoreotide acted as a full agonist at SST2, SST4, and SST5. In contrast, octreotide selectively activated only SST2, and pasireotide selectively activated only SST5 [1]. This indicates that veldoreotide, but not its comparators, can functionally engage both SST2 and SST5 under identical conditions.
| Evidence Dimension | Functional G-protein signaling activation at SSTR subtypes |
|---|---|
| Target Compound Data | Full agonistic activity at SST2, SST4, and SST5 receptors |
| Comparator Or Baseline | Octreotide: Selective activation of SST2; Pasireotide: Selective activation of SST5 |
| Quantified Difference | Qualitative difference in activation profile: Veldoreotide activates both SST2 and SST5, while comparators activate only one. |
| Conditions | HEK293 cells stably expressing GIRK channels and individual SSTs; fluorescence-based membrane potential assay |
Why This Matters
This functional selectivity profile is a critical differentiator for researchers studying crosstalk between SSTR2 and SSTR5 signaling or targeting tumors co-expressing these receptors.
- [1] Dasgupta P, Schulz S. SAT-305 Veldoreotide (COR005) Mechanisms of Action Studies: Comparison to Octreotide and Pasireotide. Journal of the Endocrine Society. 2020 May 8;4(Supplement_1):SAT-305. View Source
